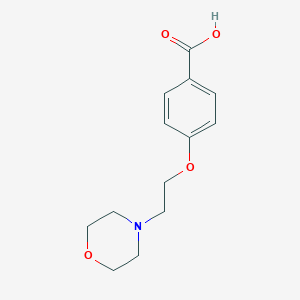
4-(2-Morpholin-4-yl-ethoxy)-benzoic acid
Vue d'ensemble
Description
“4-(2-Morpholin-4-yl-ethoxy)-benzoic acid” is a chemical compound with the CAS Number: 134599-45-4 . It has a molecular weight of 251.28 and its IUPAC name is 4-[2-(4-morpholinyl)ethoxy]benzoic acid . It is a colorless liquid .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H17NO4 . The Inchi Code is 1S/C13H17NO4/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . It has a molecular weight of 251.28 and its storage temperature is at room temperature .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Phthalocyanine Derivatives in Photodynamic Therapy : Phthalocyanine derivatives, possessing 2-(morpholin-4-yl)ethoxy groups, have shown promising results in photodynamic therapy. These compounds, particularly the zinc(II) phthalocyanine derivative, demonstrated significant biological activity against cancer cell lines, including prostate and melanoma cells. Their photodynamic potential is highlighted by their ability to generate singlet oxygen effectively and exhibit low cytotoxicity in nonirradiated cells, making them potential agents for cancer treatment (Kucińska et al., 2015).
Photodynamic Activity Against Oral Cancer : Liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines with zinc(II) or magnesium(II) ions were found to have notable photodynamic activity against oral cancer cell lines. These phthalocyanine derivatives, both as free compounds and encapsulated in liposomes, showed enhanced hydrophilicity, reduced aggregation, and improved biological effects, particularly the disubstituted derivative against oral squamous cell carcinoma (Skupin-Mrugalska et al., 2018).
Pharmaceutical Research and Drug Synthesis
- Synthesis of Anti-Breast Cancer Agents : Novel derivatives of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide were synthesized and evaluated for anti-breast cancer activity. These compounds, particularly one derivative, showed significant activity against MCF7 breast cancer cells, surpassing the standard drug 4-hydroxytamoxifen. This highlights the potential of morpholine-based compounds in the development of new anti-cancer drugs (Kumar et al., 2021).
Miscellaneous Applications
Synthesis of Corrosion Inhibitors : Research into the synthesis of new N-Heterocyclic compounds based on 8-Hydroxyquinoline, including derivatives of benzoic acid like 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-1 H -benzo[d]imidazol-2-yl)benzoic acid, provided insights into their effectiveness as corrosion inhibitors for steel. These compounds exhibit high inhibitory efficiency, demonstrating the versatility of morpholine derivatives in industrial applications (Rbaa et al., 2020).
Development of Ionic Liquids : A study on the synthesis of 4-benzyl-4-methylmorpholinium salts, involving morpholinium ionic liquids with various anions, revealed their potential in terms of physicochemical properties, moderate toxicity, and biodegradability. This research opens up possibilities for the use of these ionic liquids in green chemistry and industrial processes (Pernak et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
A structurally similar compound, doramapimod, is known to inhibit p38 map kinase
Mode of Action
If it acts similarly to Doramapimod, it may inhibit the activity of P38 MAP kinase, a protein involved in cellular responses to stress and inflammation .
Biochemical Pathways
If it acts on P38 MAP kinase like Doramapimod, it could influence pathways related to inflammation and stress responses .
Result of Action
If it inhibits P38 MAP kinase, it could potentially reduce inflammation and stress responses at the cellular level .
Analyse Biochimique
Biochemical Properties
4-(2-Morpholin-4-yl-ethoxy)-benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it has been observed to interact with certain kinases, modulating their phosphorylation activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues, stabilizing enzyme-substrate complexes and affecting reaction kinetics .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect gene expression by interacting with transcription factors and regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been reported to inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, this compound can activate specific enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and regulatory proteins to influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, where it modulates enzyme activity and cellular signaling pathways .
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTBXKVGISPBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424713 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134599-45-4 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





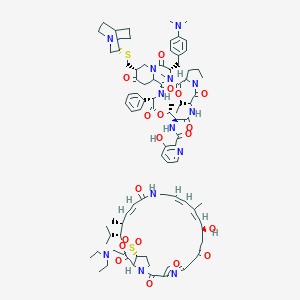
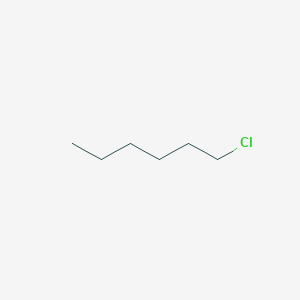



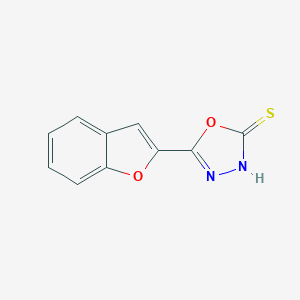




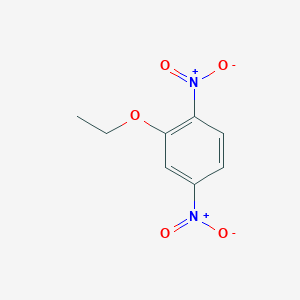
![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)